molecular formula C20H31N3O3 B7928725 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7928725
M. Wt: 361.5 g/mol
InChI Key: LGRAGQDYDTWCRB-ZLPCBKJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines an amino acid derivative with a cyclohexyl group and a carbamic acid ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the (S)-2-amino-propionylamino group. This can be achieved through the reaction of (S)-alanine with a suitable protecting group to form the protected amino acid derivative.

    Cyclohexyl Group Introduction: The next step involves the introduction of the cyclohexyl group. This can be done through a nucleophilic substitution reaction where the protected amino acid derivative reacts with a cyclohexyl halide under basic conditions.

    Carbamic Acid Ester Formation: The final step involves the formation of the carbamic acid ester. This can be achieved by reacting the intermediate compound with isopropyl chloroformate and benzyl alcohol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyclohexyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamic acid ester group, converting it into the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl esters with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems for asymmetric synthesis.

    Material Science: It can be incorporated into polymer matrices to enhance mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its unique structure, the compound can serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, while the amino and carbamic acid ester groups can form hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

Uniqueness

The uniqueness of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the isopropyl group may offer enhanced steric hindrance and hydrophobicity, potentially leading to different reactivity and interaction profiles.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)23(20(25)26-13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)22-19(24)15(3)21/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,24)/t15-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAGQDYDTWCRB-ZLPCBKJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.